4-bromo-6-fluoro-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
4-bromo-6-fluoro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-6-1-4(11)2-7-5(6)3-8(12-7)9(13)14/h1-3,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXJQHDHMHTMAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=C2)C(=O)O)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1701549-69-0 | |
| Record name | 4-bromo-6-fluoro-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-6-fluoro-1H-indole-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methyl-3-bromo-5-fluoro-nitrobenzene.
Condensation Reaction: This starting material undergoes a condensation reaction with N,N-dimethylformamide dimethyl acetal in dimethylformamide to form an intermediate.
Reduction and Cyclization: The intermediate is then subjected to reduction and cyclization reactions to yield 4-bromo-6-fluoro-1H-indole.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-6-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-bromo-6-fluoro-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Indole derivatives, including this compound, have shown potential in biological studies due to their ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials and as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-bromo-6-fluoro-1H-indole-2-carboxylic acid is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological activities.
Comparison with Similar Compounds
6-Bromo-4-fluoro-1H-indole
- Structure : Differs by lacking the carboxylic acid group at position 2.
- Properties: Molecular weight: 214.03 g/mol (vs. ~259.03 g/mol for the target compound, assuming C9H5BrFNO2). LogP (XLogP3): 2.8 , indicating higher lipophilicity compared to the carboxylic acid-containing analog. Applications: Primarily used as a building block in organic synthesis.
4-Bromo-1-methyl-1H-indole-3-carboxylic Acid
- Structure : Bromine at position 4, methyl group at position 1, and carboxylic acid at position 3.
- Key Differences: Substituent positions alter electronic distribution; the 3-carboxylic acid group may engage in different hydrogen-bonding interactions compared to the 2-carboxylic acid in the target compound. Molecular formula: C10H8BrNO2 , with a methyl group increasing steric bulk.
5-Bromo-7-fluoro-1H-indole-2-carboxylic Acid Derivatives
- Example : 5-Bromo-7-fluoro-N-methyl-N-phenylindole-2-carboxamide (Compound 63b) .
- Comparison :
- Bromine and fluorine at positions 5 and 7 (vs. 4 and 6) may affect π-stacking interactions in biological targets.
- The carboxamide group enhances metabolic stability compared to the carboxylic acid.
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| 4-Bromo-6-fluoro-1H-indole-2-carboxylic acid* | ~259.03 | ~1.5† | N/A | Br (C4), F (C6), COOH (C2) |
| 6-Bromo-4-fluoro-1H-indole | 214.03 | 2.8 | N/A | Br (C6), F (C4) |
| N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide | 359.12 | N/A | 249–250 | F (C5), benzoylamide (C2) |
| 4-Bromo-1-methyl-1H-indole-3-carboxylic acid | 258.08 | N/A | N/A | Br (C4), CH3 (N1), COOH (C3) |
*Estimated values for the target compound. †Predicted using analogous indole-carboxylic acids.
- Solubility: The carboxylic acid group in the target compound enhances water solubility compared to non-acid analogs like 6-bromo-4-fluoro-1H-indole .
- Hydrogen Bonding: The target compound has two hydrogen bond acceptors (COOH and F) and one donor (NH indole), whereas 6-bromo-4-fluoro-1H-indole lacks the COOH group, reducing polarity .
Biological Activity
4-Bromo-6-fluoro-1H-indole-2-carboxylic acid is a heterocyclic compound belonging to the indole family, which has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular structure of this compound features a bromine atom at the 4-position and a fluorine atom at the 6-position of the indole ring. This unique substitution pattern enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C9H6BrFNO2 |
| Molar Mass | Approximately 247.06 g/mol |
| Functional Groups | Carboxylic acid |
| Indole Ring | Present |
Indole derivatives, including this compound, are known to interact with various biological macromolecules. The compound exhibits several mechanisms of action:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, potentially modulating metabolic pathways.
- Receptor Binding : The compound may bind to receptors involved in various physiological processes, which can lead to therapeutic effects.
- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
Anticancer Properties
Research has indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For example, studies have shown that it can induce apoptosis in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The compound's IC50 values suggest it is effective at sub-micromolar concentrations.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 0.48 |
| MEL-8 | 0.78 |
Antimicrobial and Antiviral Activities
The compound has also been studied for its antimicrobial and antiviral properties. It demonstrates activity against various pathogens, highlighting its potential use in treating infectious diseases.
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluated the effects of this compound on several cancer cell lines. Flow cytometry analysis revealed that the compound effectively induced apoptosis through caspase activation, confirming its role as a potential anticancer agent.
- Enzyme Interaction Studies : Research has focused on the binding affinity of this compound to aldose reductase and other enzymes. The presence of electron-withdrawing groups like bromine and fluorine enhances binding efficiency, suggesting that structural modifications could further improve activity.
- Comparative Analysis : When compared to similar compounds, such as 5-fluoroindole derivatives, this compound exhibited superior biological activity due to its unique halogen substituents.
Q & A
Q. What are the recommended synthetic routes for 4-bromo-6-fluoro-1H-indole-2-carboxylic acid, and how can its purity be validated?
The compound is typically synthesized via multi-step reactions starting from halogenated indole precursors. For example, bromo-fluoro indole derivatives can undergo carboxylation at the 2-position using carboxylation agents like CO₂ under catalytic conditions. Post-synthesis, purity is validated using LC/MS (retention time: ~3.17 min under SMD-FA10-long conditions) and HPLC (>95% purity) . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation, particularly to verify bromine and fluorine substituents .
Q. What safety protocols should be followed when handling this compound?
Due to its reactive halogen substituents and potential sensitivity to moisture, handling requires PPE (gloves, lab coat, goggles) and work in a fume hood. Waste should be segregated and disposed via certified hazardous waste protocols. Stability tests under varying temperatures and humidity are advised to determine optimal storage conditions (e.g., desiccated at –20°C) .
Q. How is the crystal structure of this compound determined, and which software tools are suitable for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (SHELXL/SHELXS) is widely used for small-molecule refinement, leveraging direct methods for phase solving and least-squares refinement for atomic coordinates. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the indole core be addressed?
The electron-withdrawing effects of bromine and fluorine at positions 4 and 6 direct electrophilic substitution to the 3- or 5-positions. For example, amidation at the 2-carboxylic acid group (e.g., using HATU/DIPEA) requires protecting the indole NH with a Boc group to prevent side reactions. Computational modeling (DFT) can predict reactive sites, while LC/MS monitors reaction progress .
Q. What strategies optimize yield in multi-step syntheses involving this compound as a building block?
Yield improvements rely on optimizing coupling reactions (e.g., Suzuki-Miyaura for aryl halides) and minimizing dehalogenation side reactions. Catalytic systems like Pd(PPh₃)₄ with ligand additives enhance cross-coupling efficiency. In one case, a 33% yield was reported for a protein-templated reaction, suggesting scalability challenges that may require microwave-assisted or flow-chemistry approaches .
Q. How should contradictory spectral data (e.g., NMR shifts or HRMS m/z values) be resolved?
Discrepancies often arise from solvent effects, tautomerism, or impurities. For example, DMSO-d₆ may cause peak broadening due to hydrogen bonding with the indole NH. Cross-validate using alternative solvents (CDCl₃) or techniques like IR spectroscopy. HRMS deviations >3 ppm warrant re-isolation or alternative ionization methods (e.g., ESI vs. MALDI) .
Q. What role does this compound play in protein-templated drug discovery?
It serves as a rigid scaffold for designing enzyme inhibitors or protein-binding agents. The carboxylic acid group enables conjugation to peptides, while halogen atoms enhance binding via hydrophobic interactions. In one study, it was incorporated into a protein-templated inhibitor with a 639.1371 [M+H]+ HRMS signature, highlighting its utility in fragment-based drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
